molecular formula C18H22N2O2 B10967622 Methyl [4-(naphthalen-1-ylmethyl)piperazin-1-yl]acetate

Methyl [4-(naphthalen-1-ylmethyl)piperazin-1-yl]acetate

Cat. No.: B10967622
M. Wt: 298.4 g/mol
InChI Key: HMWYLQUKIBJAES-UHFFFAOYSA-N
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Description

METHYL 2-[4-(1-NAPHTHYLMETHYL)PIPERAZINO]ACETATE is a complex organic compound that features a piperazine ring substituted with a naphthylmethyl group and an acetate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-[4-(1-NAPHTHYLMETHYL)PIPERAZINO]ACETATE typically involves the reaction of 1-naphthylmethylamine with piperazine, followed by esterification with methyl chloroacetate. The reaction conditions often include the use of a base such as triethylamine to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

METHYL 2-[4-(1-NAPHTHYLMETHYL)PIPERAZINO]ACETATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthyl ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the naphthyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthyl ketones, while reduction can produce alcohols.

Scientific Research Applications

METHYL 2-[4-(1-NAPHTHYLMETHYL)PIPERAZINO]ACETATE has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving receptor binding and enzyme inhibition.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of METHYL 2-[4-(1-NAPHTHYLMETHYL)PIPERAZINO]ACETATE involves its interaction with specific molecular targets, such as receptors or enzymes. The naphthylmethyl group can enhance binding affinity to certain receptors, while the piperazine ring can modulate the compound’s overall activity. The acetate ester may also play a role in the compound’s pharmacokinetics and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles: These compounds share a similar piperazine structure but differ in their substituents.

    Trazodone: A well-known antidepressant that also features a piperazine ring.

    Naftopidil: An alpha1-adrenergic receptor antagonist with a piperazine moiety.

Uniqueness

METHYL 2-[4-(1-NAPHTHYLMETHYL)PIPERAZINO]ACETATE is unique due to its specific combination of a naphthylmethyl group and an acetate ester, which can confer distinct pharmacological properties and chemical reactivity compared to other piperazine derivatives.

Properties

Molecular Formula

C18H22N2O2

Molecular Weight

298.4 g/mol

IUPAC Name

methyl 2-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]acetate

InChI

InChI=1S/C18H22N2O2/c1-22-18(21)14-20-11-9-19(10-12-20)13-16-7-4-6-15-5-2-3-8-17(15)16/h2-8H,9-14H2,1H3

InChI Key

HMWYLQUKIBJAES-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CN1CCN(CC1)CC2=CC=CC3=CC=CC=C32

Origin of Product

United States

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